

EBL-3183: A Preclinical Metallo- β -Lactamase Inhibitor Poised to Combat Carbapenem Resistance

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Compound of Interest

Compound Name: EBL-3183

Cat. No.: B15566160

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In the global fight against antimicrobial resistance, the emergence of metallo- β -lactamases (MBLs) presents a formidable challenge, rendering many last-resort carbapenem antibiotics ineffective. **EBL-3183**, a novel indole-2-carboxylate MBL inhibitor, is currently in preclinical development and has demonstrated significant potential in restoring the efficacy of carbapenems. This guide provides a comprehensive overview of the available preclinical data for **EBL-3183** and its key competitors, Taniborbactam and QPX7728, offering a comparative analysis for researchers, scientists, and drug development professionals.

EBL-3183 is a potent, non-covalent, and reversible competitive inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1)[1]. It belongs to a class of indole carboxylates (InCs) that have shown broad-spectrum MBL inhibition[1]. An earlier compound in this class, while demonstrating excellent in vitro and in vivo activity, was suboptimal in safety studies. **EBL-3183**, a close analog, has been developed with an improved in vivo safety profile while maintaining good potentiation of carbapenems[2][3].

Competitor Analysis

The primary competitors for **EBL-3183** in the MBL inhibitor space include Taniborbactam (formerly VNRX-5133) and QPX7728. Taniborbactam, a cyclic boronate, is in late-stage clinical development in combination with cefepime. QPX7728, another cyclic boronic acid-based

inhibitor, is also in development and has demonstrated an ultra-broad spectrum of activity against both serine- and metallo- β -lactamases.

In Vitro Inhibitory Activity

A critical measure of the potential of these inhibitors is their in vitro activity against key MBLs, such as NDM-1, VIM-1, and IMP-1. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) data for **EBL-3183** and its competitors.

Inhibitor	Target Enzyme	IC ₅₀ (nM)
EBL-3183	NDM-1	~20 (pIC ₅₀ = 7.7)[1]
Taniborbactam	NDM-1	Not explicitly found
VIM-1	Not explicitly found	
IMP-1	Inactive	
QPX7728	NDM-1	55 ± 25
VIM-1	14 ± 4	
IMP-1	610 ± 70	

Note: The pIC₅₀ for **EBL-3183** was converted to an approximate IC₅₀ value. Data for Taniborbactam's direct IC₅₀ against these specific MBLs was not readily available in the searched literature, though it is known to be a reversible competitive inhibitor of VIM and NDM MBLs.

Preclinical In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo potential of new drug candidates. The following table summarizes the available data from murine infection models for **EBL-3183**'s parent compound class and its competitors.

Inhibitor/Combination	Animal Model	Bacterial Strain	Key Findings
Indole Carboxylate + Meropenem	Murine Peritonitis Model	MBL-producing E. coli	Strong in vivo efficacy observed.
Murine Thigh Infection Model	MBL-producing E. coli	Strong in vivo efficacy observed.	
Cefepime/Taniborbactam	Neutropenic Murine Thigh Infection Model	Cefepime-resistant Enterobacterales & P. aeruginosa	Exerted potent in vivo activity.
Murine Complicated Urinary Tract Infection (cUTI) Model	Cefepime-resistant Enterobacterales, P. aeruginosa & S. maltophilia	Achieved robust bacterial killing.	
Murine Pneumonia Model	Cefepime-resistant Enterobacterales & P. aeruginosa	Restored in vivo efficacy of cefepime.	
QPX7728 + various β -lactams	Neutropenic Mouse Thigh Infection Model	Carbapenem-resistant K. pneumoniae	Produced bacterial killing at all tested doses.

Experimental Protocols

In Vitro Enzyme Inhibition Assays (General Protocol)

The inhibitory activity of the compounds is typically determined by measuring the initial rates of hydrolysis of a chromogenic substrate (e.g., nitrocefin or imipenem) by the purified MBL enzyme in the presence of varying concentrations of the inhibitor. The reaction is monitored spectrophotometrically, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Murine Infection Models (General Protocols)

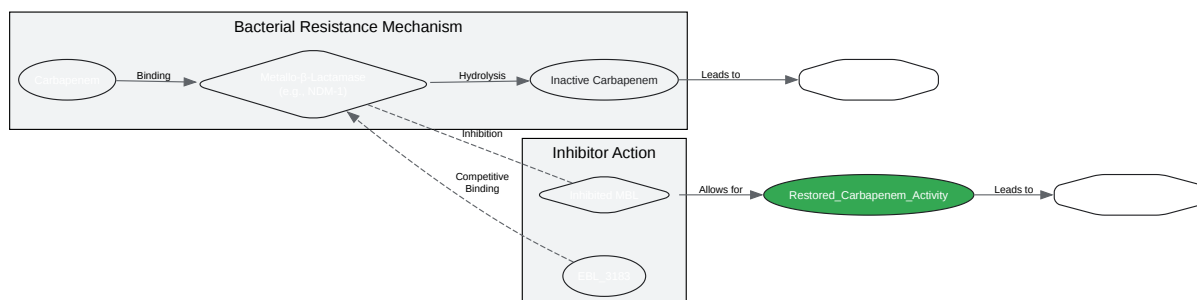
- Thigh Infection Model: Neutropenic mice are infected intramuscularly in the thigh with a clinical isolate of a carbapenem-resistant, MBL-producing bacterium. At a set time post-

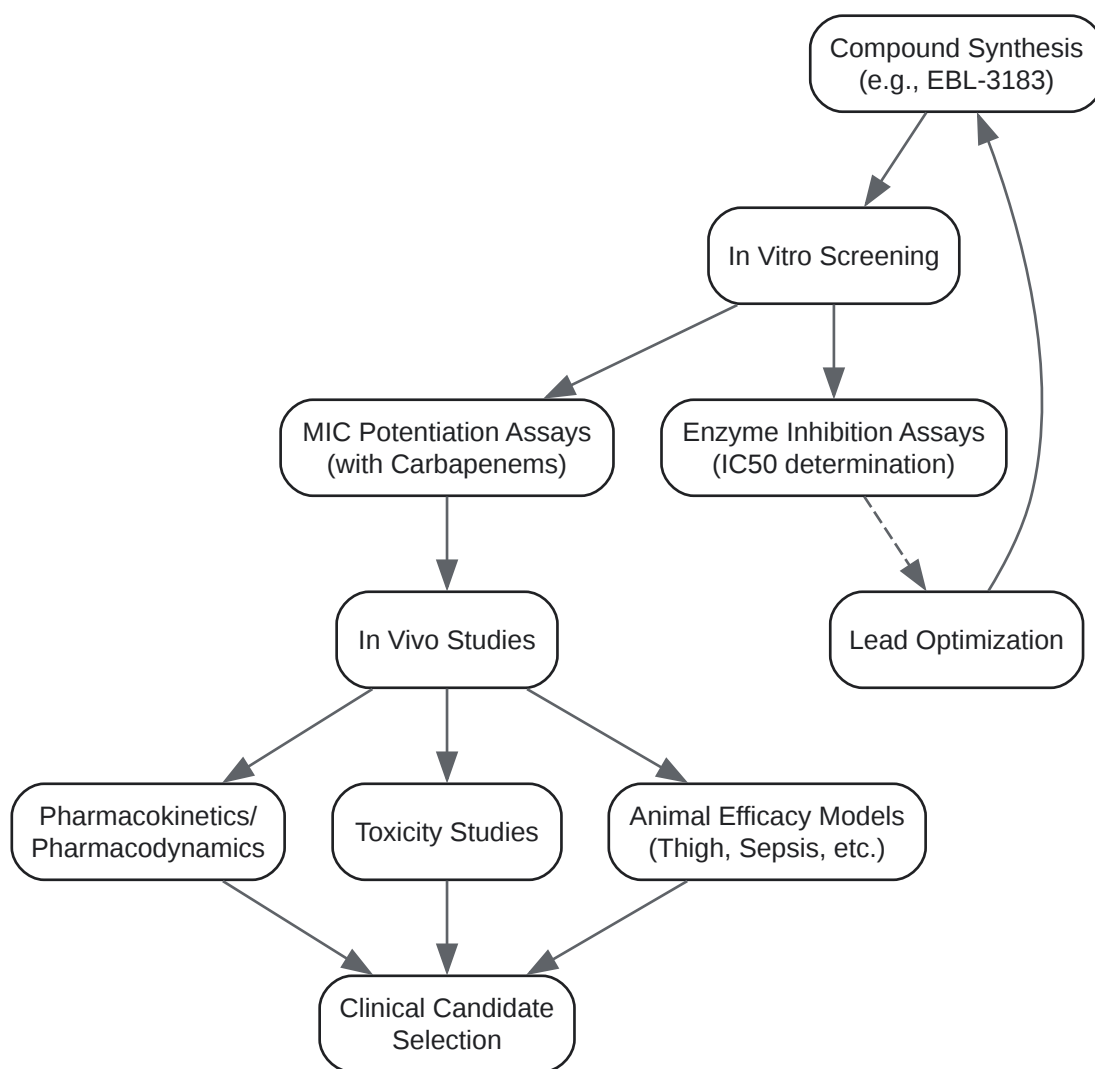
infection, treatment with the inhibitor in combination with a carbapenem antibiotic is initiated. Efficacy is determined by measuring the bacterial load (colony-forming units per gram of tissue) in the thigh muscles at the end of the treatment period compared to control groups.

- **Peritonitis/Sepsis Model:** Mice are infected intraperitoneally with a lethal dose of an MBL-producing bacterium. Treatment with the inhibitor and carbapenem combination is administered at specified time points post-infection. The primary endpoint is typically survival over a defined period (e.g., 7 days).
- **Complicated Urinary Tract Infection (cUTI) Model:** Neutropenic mice are transurethrally inoculated with a bacterial suspension into the bladder. Treatment is initiated at a specified time post-infection. Efficacy is assessed by determining the bacterial load in the kidneys and/or bladder at the end of the treatment period.
- **Pneumonia Model:** Neutropenic mice are intranasally or intratracheally inoculated with a bacterial suspension. Treatment commences at a designated time post-infection. The therapeutic efficacy is evaluated by quantifying the bacterial burden in the lungs.

Signaling Pathways and Experimental Workflows

Metallo- β -Lactamase (MBL) Mechanism of Action and Inhibition





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